(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Overview
Description
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is a carbohydrate-based lactone compound. It is often used as a synthetic intermediate in carbohydrate chemistry due to its stability and reactivity. This compound is particularly valuable in the synthesis of various derivatives and has applications in multiple scientific fields .
Mechanism of Action
Target of Action
The primary target of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the hydroxyl functional groups in organic synthesis reactions . By introducing this compound as a protecting group, it can protect the attached hydroxyl functional groups during chemical reactions .
Mode of Action
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone acts as a protecting group in organic synthesis reactions . It is introduced to protect the hydroxyl functional groups during chemical reactions and can be removed when needed . This compound has wide applications in carbohydrate chemistry reactions and drug synthesis .
Biochemical Pathways
The compound plays a significant role in the synthesis of Vitamin C (ascorbic acid), a vital nutrient for humans . It aids in the prevention and treatment of scurvy, a disease caused by Vitamin C deficiency .
Pharmacokinetics
It’s known that the compound is stable at room temperature and has good solubility in solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the protection of hydroxyl functional groups during chemical reactions . This allows for more complex reactions to take place without affecting these groups. Additionally, it plays a significant role in the synthesis of Vitamin C, aiding in the prevention and treatment of scurvy .
Action Environment
The action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is influenced by the environment in which it is used. For instance, the reaction for the preparation of this compound usually takes place in an anhydrous environment and at a low reaction temperature . Furthermore, it is stable at room temperature and has good solubility in solvents , which could influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is involved in various biochemical reactions, primarily as a precursor in the synthesis of Vitamin C. It interacts with enzymes such as L-gulono-1,4-lactone oxidoreductase, which catalyzes the final step in the biosynthesis of ascorbic acid . This interaction is crucial for the conversion of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone to ascorbic acid, highlighting its importance in maintaining Vitamin C levels in the body.
Cellular Effects
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, this compound plays a role in modulating cellular metabolism by influencing the activity of enzymes involved in the biosynthesis of ascorbic acid.
Molecular Mechanism
The molecular mechanism of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone involves its interaction with specific enzymes and biomolecules. It binds to L-gulono-1,4-lactone oxidoreductase, facilitating the conversion to ascorbic acid . This binding interaction is essential for the enzyme’s catalytic activity, highlighting the compound’s role in enzyme activation. Furthermore, 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone may influence gene expression by modulating transcription factors involved in antioxidant defense.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone have been studied over time to understand its stability and degradation. The compound is relatively stable when stored at low temperatures (2-8°C) and shows minimal degradation over extended periods . Long-term studies have indicated that it maintains its efficacy in promoting ascorbic acid synthesis, with no significant loss of activity observed in in vitro or in vivo studies.
Metabolic Pathways
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is involved in the metabolic pathway leading to the synthesis of ascorbic acid. It interacts with enzymes such as L-gulono-1,4-lactone oxidoreductase, which catalyzes the final step in this pathway . This interaction is crucial for the efficient conversion of the compound to ascorbic acid, ensuring adequate levels of this essential nutrient in the body.
Subcellular Localization
The subcellular localization of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is primarily within the cytoplasm, where it interacts with enzymes involved in ascorbic acid synthesis . This localization is crucial for its activity, as it ensures the compound’s availability for enzymatic reactions. Additionally, post-translational modifications may influence its targeting to specific cellular compartments, further modulating its function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone typically involves the protection of L-gulonic acid derivatives. One common method includes the reaction of L-gulonic acid with acetone in the presence of an acid catalyst to form the di-O-isopropylidene derivative .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield L-gulonic acid derivatives, while reduction can produce L-gulonolactone .
Scientific Research Applications
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for various industrial processes
Comparison with Similar Compounds
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected carbohydrate derivative used in similar synthetic applications.
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone: A closely related compound with similar protective groups but different reactivity and applications.
2,34,6-Di-O-isopropylidene-2-keto-L-gulonic acid: Used in the synthesis of vitamin C derivatives and other complex molecules.
Uniqueness: 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is unique due to its specific configuration and the stability provided by the isopropylidene groups. This stability allows for selective reactions and makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPAXSEAVOAKB-KZVJFYERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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